molecular formula C14H20N2O3S B14205695 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate CAS No. 820216-41-9

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate

Cat. No.: B14205695
CAS No.: 820216-41-9
M. Wt: 296.39 g/mol
InChI Key: FSXSZHCPECLJBE-SNVBAGLBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features an indole core, which is a common motif in many biologically active molecules, and a sulfonate group, which can enhance its solubility and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate typically involves the following steps:

    Formation of the Indole Core: The indole core can be synthesized through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.

    Introduction of the Aminopropyl Group: The 2-aminopropyl group can be introduced via reductive amination, where the indole reacts with a suitable aldehyde or ketone in the presence of a reducing agent like sodium cyanoborohydride.

    Sulfonation: The final step involves the introduction of the sulfonate group. This can be achieved by reacting the intermediate with a sulfonating agent such as chlorosulfonic acid or sulfur trioxide.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions (temperature, pressure, pH) would be essential to optimize the synthesis.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids or other oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride, which can reduce the sulfonate group to a sulfonic acid or other reduced forms.

    Substitution: Nucleophilic substitution reactions can occur at the sulfonate group, where nucleophiles like amines or thiols can replace the sulfonate group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Amines, thiols, nucleophilic solvents like dimethylformamide (DMF).

Major Products

    Oxidation: Sulfonic acids, oxidized indole derivatives.

    Reduction: Reduced sulfonate derivatives, sulfonic acids.

    Substitution: Amino or thiol-substituted indole derivatives.

Scientific Research Applications

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: Studied for its potential as a bioactive molecule, particularly in the modulation of biological pathways involving indole derivatives.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals due to its reactive sulfonate group.

Mechanism of Action

The mechanism of action of 3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate involves its interaction with various molecular targets and pathways:

    Molecular Targets: The compound can bind to specific receptors or enzymes, modulating their activity. For example, indole derivatives are known to interact with serotonin receptors, influencing neurotransmission.

    Pathways Involved: The compound can affect signaling pathways related to inflammation, cell proliferation, and apoptosis. Its sulfonate group can enhance its solubility and facilitate its interaction with biological molecules.

Comparison with Similar Compounds

3-[(2R)-2-Aminopropyl]-1H-indol-7-yl propane-2-sulfonate can be compared with other indole derivatives:

    Similar Compounds: Tryptophan, serotonin, indomethacin.

    Uniqueness: The presence of the sulfonate group distinguishes it from other indole derivatives, enhancing its solubility and reactivity. This makes it particularly useful in applications where these properties are advantageous.

Properties

CAS No.

820216-41-9

Molecular Formula

C14H20N2O3S

Molecular Weight

296.39 g/mol

IUPAC Name

[3-[(2R)-2-aminopropyl]-1H-indol-7-yl] propane-2-sulfonate

InChI

InChI=1S/C14H20N2O3S/c1-9(2)20(17,18)19-13-6-4-5-12-11(7-10(3)15)8-16-14(12)13/h4-6,8-10,16H,7,15H2,1-3H3/t10-/m1/s1

InChI Key

FSXSZHCPECLJBE-SNVBAGLBSA-N

Isomeric SMILES

C[C@H](CC1=CNC2=C1C=CC=C2OS(=O)(=O)C(C)C)N

Canonical SMILES

CC(C)S(=O)(=O)OC1=CC=CC2=C1NC=C2CC(C)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.